1-Nitroethylbenzene
Overview
Description
1-Nitroethylbenzene is an organic compound with the molecular formula C8H9NO2 It is a nitro derivative of ethylbenzene, characterized by the presence of a nitro group (-NO2) attached to the ethyl group on the benzene ring
Preparation Methods
1-Nitroethylbenzene can be synthesized through several methods. One common synthetic route involves the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro compound .
Another method involves the oxidation of acetophenone oxime in the presence of hydrogen peroxide and ethylamine. This reaction is carried out in ethanol at elevated temperatures and pressures, yielding this compound with high purity and yield .
Chemical Reactions Analysis
1-Nitroethylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate or chromic acid.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, iron, hydrochloric acid, potassium permanganate, and chromic acid. The major products formed from these reactions include ethylbenzene, aminoethylbenzene, and benzoic acid derivatives .
Scientific Research Applications
1-Nitroethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitroethylbenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and genotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1-Nitroethylbenzene can be compared with other nitroaromatic compounds, such as nitrobenzene, 2-nitrotoluene, and 4-nitroethylbenzene. While all these compounds share the presence of a nitro group, their chemical properties and reactivity can vary significantly due to differences in the substituents attached to the benzene ring.
Nitrobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Nitrotoluene: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.
4-Nitroethylbenzene:
Properties
IUPAC Name |
1-nitroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVHPKYFFGKCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901767 | |
Record name | NoName_909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7214-61-1 | |
Record name | 1-Nitroethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.